Cas no 1261508-61-5 (2-Bromo-3-(difluoromethoxy)benzyl bromide)

2-Bromo-3-(difluoromethoxy)benzyl bromide 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(difluoromethoxy)benzyl bromide
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- インチ: 1S/C8H6Br2F2O/c9-4-5-2-1-3-6(7(5)10)13-8(11)12/h1-3,8H,4H2
- InChIKey: TZNXFWNRTPRNHM-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CBr)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- XLogP3: 4.1
- トポロジー分子極性表面積: 9.2
2-Bromo-3-(difluoromethoxy)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013000295-250mg |
2-Bromo-3-(difluoromethoxy)benzyl bromide |
1261508-61-5 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Aaron | AR027W4O-50mg |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 50mg |
$300.00 | 2025-02-15 | |
Aaron | AR027W4O-2.5g |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 2.5g |
$2335.00 | 2025-02-15 | |
1PlusChem | 1P027VWC-2.5g |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 2.5g |
$2139.00 | 2024-07-09 | |
Aaron | AR027W4O-100mg |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 100mg |
$435.00 | 2025-02-15 | |
1PlusChem | 1P027VWC-250mg |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 250mg |
$588.00 | 2024-07-09 | |
Alichem | A013000295-500mg |
2-Bromo-3-(difluoromethoxy)benzyl bromide |
1261508-61-5 | 97% | 500mg |
$839.45 | 2023-09-03 | |
Alichem | A013000295-1g |
2-Bromo-3-(difluoromethoxy)benzyl bromide |
1261508-61-5 | 97% | 1g |
$1564.50 | 2023-09-03 | |
1PlusChem | 1P027VWC-1g |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 1g |
$1122.00 | 2024-07-09 | |
1PlusChem | 1P027VWC-50mg |
2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene |
1261508-61-5 | 95% | 50mg |
$300.00 | 2024-07-09 |
2-Bromo-3-(difluoromethoxy)benzyl bromide 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
2-Bromo-3-(difluoromethoxy)benzyl bromideに関する追加情報
Comprehensive Analysis of 2-Bromo-3-(difluoromethoxy)benzyl bromide (CAS No. 1261508-61-5): Properties, Applications, and Innovations
The chemical compound 2-Bromo-3-(difluoromethoxy)benzyl bromide (CAS No. 1261508-61-5) is a specialized organobromine derivative with significant relevance in modern synthetic chemistry and pharmaceutical research. Its unique molecular structure, featuring both bromine substituents and a difluoromethoxy group, makes it a versatile intermediate for constructing complex molecules. This article delves into its physicochemical properties, synthetic applications, and emerging trends aligned with industry demands, such as green chemistry and high-efficiency catalysis.
With the growing interest in fluorinated compounds for drug discovery, 2-Bromo-3-(difluoromethoxy)benzyl bromide has gained attention due to its role in modulating bioavailability and metabolic stability in active pharmaceutical ingredients (APIs). Researchers frequently search for "difluoromethoxybenzyl bromide applications" or "CAS 1261508-61-5 synthesis," reflecting its niche yet critical applications. The compound’s electrophilic reactivity enables selective C-C bond formation, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations.
From a structural perspective, the benzyl bromide moiety offers a reactive handle for nucleophilic substitutions, while the difluoromethoxy group enhances lipophilicity—a key factor in CNS-targeting therapeutics. Recent publications highlight its utility in designing kinase inhibitors and GPCR modulators, addressing trending topics such as "precision medicine" and "next-generation therapeutics." Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for reproducibility in scaled-up processes.
Environmental and safety considerations are also pivotal. While not classified as hazardous under standard guidelines, proper handling of 2-Bromo-3-(difluoromethoxy)benzyl bromide requires anhydrous conditions to prevent hydrolysis. Industry best practices recommend using inert atmosphere techniques (e.g., gloveboxes) to maintain stability. This aligns with the broader shift toward sustainable lab practices, a frequently searched topic among chemists.
In conclusion, CAS No. 1261508-61-5 exemplifies the intersection of structural innovation and functional versatility in organic synthesis. Its applications span agrochemicals, materials science, and pharmaceuticals, making it a compound of enduring interest. For researchers exploring "fluorinated building blocks" or "benzyl bromide derivatives," this molecule offers a compelling case study in modern chemical design.
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